molecular formula C12H10F3N3O4 B1683758 Nilutamide CAS No. 63612-50-0

Nilutamide

Cat. No. B1683758
CAS RN: 63612-50-0
M. Wt: 317.22 g/mol
InChI Key: XWXYUMMDTVBTOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nilutamide is an antineoplastic hormonal agent primarily used in the treatment of prostate cancer . It is a pure, nonsteroidal anti-androgen with affinity for androgen receptors, but not for progestogen, estrogen, or glucocorticoid receptors . Consequently, Nilutamide blocks the action of androgens of adrenal and testicular origin that stimulate the growth of normal and malignant prostatic tissue .


Synthesis Analysis

The synthesis of Nilutamide involves using 3 trifluoromethyl, 4 cyano chlorobenzene as raw material, and 5,5 Dimethyl Hydan in dimethyl sulfoxide solvent . It is reacted under alkalinity and potassium iodide catalytic action . The gained crude product is purified by recrystallization . This method is simpler, faster, and cheaper to implement; provides high yields; and avoids toxic heavy .


Molecular Structure Analysis

Nilutamide is a microcrystalline, white to practically white powder with a molecular weight of 317.25 . Its molecular formula is C12H10F3N3O4 . It is freely soluble in ethyl acetate, acetone, chloroform, ethyl alcohol, dichloromethane, and methanol . It is slightly soluble in water .


Chemical Reactions Analysis

Attempts to obtain new cocrystals of nonsteroidal antiandrogenic drug nilutamide produced alternative polymorphic forms of the compound (Form II and Form III) and their crystal structures were elucidated by single-crystal X-ray diffraction . Apart from the cocrystallization technique, lyophilization was found to be an effective strategy for achieving polymorph control of nilutamide .


Physical And Chemical Properties Analysis

The physicochemical properties and relative stability of the commercial Form I and newly obtained Form II were comprehensively investigated by a variety of analytical methods (thermal analysis, solution calorimetry, solubility, and sublimation) . Form I and Form II were found to be monotropically related, with Form I being confirmed as the thermodynamically most stable solid phase .

Scientific Research Applications

Metabolism in Rat Tissues

  • Metabolism in Rat Lung and Other Tissues : Nilutamide, a pneumotoxic and hepatotoxic antiandrogen, undergoes metabolism in rat lung, liver, brain, kidney, heart, blood, and intestine, forming hydroxylamine and amine derivatives. This metabolism is facilitated by cytosolic type II nitroreductase activity in these tissues, which might explain some side effects of nitroaromatic compounds like nilutamide in human therapeutics (Ask et al., 2004).

Pharmacokinetics and Safety

  • Pharmacodynamic and Pharmacokinetic Properties : Nilutamide, a nonsteroidal antiandrogen, is used to treat prostate cancer. It shows affinity for androgen receptors but not for other hormone receptors. The drug's long half-life allows for once-daily administration and is generally well-tolerated with adverse effects consistent with androgen depletion (Harris et al., 1993).

Reductive Metabolism

  • Reductive Metabolism in Rat Lung : Research on the reductive metabolism of nilutamide in rat lung indicates that it is extensively reduced by lung tissues, particularly by alveolar macrophages. This could help understand the mechanisms behind nilutamide's toxicity (Ask et al., 2006).

Analytical Methods for Nilutamide

  • Spectrophotometric Analysis : A study on the spectrophotometric monitoring of nilutamide in pharmaceutical formulations highlights a new methodology for quantifying the drug, offering a simpler alternative for routine quality control in the pharmaceutical industry (Carvalho et al., 2014).

Impact on Lung Health

  • Interstitial Pneumonitis in Prostate Cancer Patients : Nilutamide has been associated with interstitial pneumonitis in patients undergoing treatment for prostate cancer. This condition appears to be reversible upon discontinuation or adjustment of nilutamide dosage (Wieder & Soloway, 1998).

Stress Degradation and Toxicity

  • Degradation and Toxicity Assessment : A study focusing on nilutamide's degradation under various stress conditions and its in silico toxicity prediction indicates a higher carcinogenic probability for its degradation products compared to nilutamide itself (Babu et al., 2014).

Pneumonitis Reports

  • Reports on Nilutamide-Induced Pneumonitis : A report detailing eight cases of reversible pulmonary opacities and respiratory symptoms in patients taking nilutamide for prostate cancer treatment emphasizes the need for careful monitoring of lung health during treatment (Pfitzenmeyer et al., 1992).

Nilutamide in Isolated Rat Lung

  • Pharmacokinetics in Rat Lung : Investigation of nilutamide disposition in isolated perfused rat lungs shows its concentration and metabolism in lung tissues, providing insights into its pulmonary effects (Camus et al., 1991).

Impact on Liver Enzymes

  • Effects on Liver Cytochrome P-450 : Nilutamide inhibits various activities of human liver microsomes, suggesting its impact on hepatic cytochrome P-450 activity. This could contribute to its therapeutic effects and side effects in humans (Babany et al., 1989).

Therapeutic Utility

  • Utility as a Second-Line Hormonal Agent : Nilutamide shows potential as a second-line hormonal agent in patients with hormone-resistant prostate cancer, highlighting its role in overcoming resistance to other antiandrogens (Desai et al., 2001).

Free Radical Generation and Lung Lesions

  • Role in Lung Lesion Development : The generation of free radicals during nilutamide's metabolism in lung microsomes is studied, suggesting a possible role in the development of lung lesions in patients treated with this anti-androgen (Berger et al., 1992).

Long-term Efficacy in Prostate Cancer

  • Efficacy with Castration in Prostate Cancer : Long-term studies on nilutamide in combination with orchiectomy in advanced prostate cancer show significant benefits in progression and survival, with good tolerability over the long term (Dijkman et al., 1997).

Mitochondrial Respiratory Chain Inhibition

  • Effects on Mitochondrial Respiratory Chain : Research indicates that nilutamide inhibits the mitochondrial respiratory chain at the level of complex I, which could contribute to its adverse effects, such as oxidative stress in hepatocytes (Berson et al., 1994).

Safety And Hazards

Nilutamide is harmful if swallowed, in contact with skin, and if inhaled . It may damage fertility or the unborn child . It can cause serious lung problems . If swallowed, wash out mouth with copious amounts of water; call a physician .

Future Directions

Nilutamide is usually taken with or without food once daily . Treatment with nilutamide should be started on the day of or on the day after surgical castration . You may take nilutamide with or without food . Do not stop taking this medication without first talking to your doctor .

properties

IUPAC Name

5,5-dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O4/c1-11(2)9(19)17(10(20)16-11)6-3-4-8(18(21)22)7(5-6)12(13,14)15/h3-5H,1-2H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXYUMMDTVBTOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3034165
Record name 5,5-Dimethyl-3-(alpha,alpha,alpha-trifluoro-4-nitro-m-tolyl)hydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3034165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nilutamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014803
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.19e-03 g/L
Record name Nilutamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014803
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Nilutamide competes with androgen for the binding of androgen receptors, consequently blocking the action of androgens of adrenal and testicular origin that stimulate the growth of normal and malignant prostatic tissue. This blockade of androgen receptors may result in growth arrest or transient tumor regression through inhibition of androgen-dependent DNA and protein synthesis.
Record name Nilutamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00665
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Nilutamide

CAS RN

63612-50-0
Record name Nilutamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63612-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nilutamide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063612500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nilutamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00665
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name nilutamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758683
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5-Dimethyl-3-(alpha,alpha,alpha-trifluoro-4-nitro-m-tolyl)hydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3034165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5-Dimethyl-3-[4-nitro-2-(trifluormethyl)phenyl]-1H-imidazol-2,4(3H,4H)-dion
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NILUTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51G6I8B902
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nilutamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014803
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The following were introduced into 288 ml of phenyl oxide: 96.10 grams of 5,5-dimethyl-hydantoin, 170.86 grams of 2-nitro-5-chloro trifluoromethylbenzene and 89.40 grams of cupric oxide. The mixture was heated to 190° C. for about 23 hours, then cooled to 20° C. and filtered. The residue was characterized in the phenyl oxide filtrate by thin layer chromatography.
Quantity
288 mL
Type
reactant
Reaction Step One
Quantity
96.1 g
Type
reactant
Reaction Step Two
Quantity
170.86 g
Type
reactant
Reaction Step Three
[Compound]
Name
cupric oxide
Quantity
89.4 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

30 ml of dimethylsulfoxide and 24.8 grams of 2-nitro-5-chloro trifluoromethylbenzene were introduced at 20° C. with stirring into 100 ml of dimethylsulfoxide, 12.80 grams of 5,5-dimethyl-hydantoin and 6.28 grams of potassium hydroxide in the form of flakes. The mixture was heated to 110° C. for a period of time variable between 3 and 18 hours. The product was characterized and determined by thin layer chromatography.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
6.28 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

The following were introduced into 383.52 ml of phenyl oxide: 225.60 grams of 2-nitro-5-chloro-trifluoromethylbenzene, described in the German Patent No. DRP 637,318, 128.10 grams of 5,5-dimethylhydantoin described in Beil., Vol. 24, 289 and 198.53 grams of cuprous oxide. The mixture was heated to 200° C. for 24 hours, then cooled to 20° C. and filtered. The residue was rinsed with phenyl oxide, then extracted with ethyl acetate. The ethyl acetate phase was concentrated to dryness under reduced pressure at 60° C. and the residue was taken up in ammoniacal dichloroethane. The crystals obtained were dried at 60° C. to obtain 66.55 grams of crude product which, after purification from aqueous ethanol yielded 62.55 grams of purified desired product.
Quantity
383.52 mL
Type
reactant
Reaction Step One
Quantity
225.6 g
Type
reactant
Reaction Step Two
Quantity
128.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous oxide
Quantity
198.53 g
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

The following were introduced into 282 ml of triglyme: 112.8 grams of 2-nitro-5-chloro-trifluoromethylbenzene, 64.1 grams of 5,5-dimethyl-hydantoin and 33.5 grams of cuprous oxide. The mixture was heated to about 215° C.±5° C. for 4 hours, then cooled to 20° C. and filtered. The triglyme solution was recovered and a 22 Be ammonia solution (1V), toluene (1V) and demineralized water (4V) were added to the solution of triglyme (1V). The solution was stirred at 20° C. for 15 minutes, then cooled to about -10° C. and stirred again at -10° C. After washing and drying, 47.6 grams of the desired product were obtained.
Quantity
282 mL
Type
reactant
Reaction Step One
Quantity
112.8 g
Type
reactant
Reaction Step Two
Quantity
64.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous oxide
Quantity
33.5 g
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

71.5 grams of copper in powder form were added to 96.10 grams of 5,5-dimethyl-hydantoin and 170.86 grams of 2-nitro-5-chloro trifluoromethylbenzene. The mixture was heated to 200° C. for about 21 hours, the pressure being maintained at 450 millibars, then, was cooled to 20° C. and taken up in 480 ml of ethanol. The product was characterized and determined by thin layer chromatography of the ethanol solution.
Quantity
480 mL
Type
solvent
Reaction Step One
Quantity
96.1 g
Type
reactant
Reaction Step Two
Quantity
170.86 g
Type
reactant
Reaction Step Two
Quantity
71.5 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nilutamide
Reactant of Route 2
Reactant of Route 2
Nilutamide
Reactant of Route 3
Reactant of Route 3
Nilutamide
Reactant of Route 4
Reactant of Route 4
Nilutamide
Reactant of Route 5
Reactant of Route 5
Nilutamide
Reactant of Route 6
Nilutamide

Citations

For This Compound
7,060
Citations
EJ Dole, MT Holdsworth - Annals of Pharmacotherapy, 1997 - journals.sagepub.com
… The few trials of nilutamide monotherapy or nilutamide in combination with a luteinizing … trials of nilutamide with other antiandrogens and no analysis of the impact of nilutamide on …
Number of citations: 74 journals.sagepub.com
MG Harris, SG Coleman, D Faulds, P Chrisp - Drugs & aging, 1993 - Springer
… Nilutamide is a nonsteroidal … , nilutamide blocks the action of androgens of adrenal and testicular origin which stimulate the growth of normal and cancerous prostatic tissue. Nilutamide …
Number of citations: 67 link.springer.com
PJ Creaven, L Pendyala, D Tremblay - Urology, 1991 - Elsevier
… of nilutamide in the rat, dog and human (normal volunteers and patients with advanced prostatie carcinoma). Studies using 14 Carbon-nilutamide, … was unchanged nilutamide up to six …
Number of citations: 48 www.sciencedirect.com
GA Dijkman, RA Janknegt, TM De Reijke… - The Journal of …, 1997 - Elsevier
… in favor of patients receiving nilutamide and orchiectomy. In addition, … nilutamide increased the chance of patients having normal prostate specific antigen levels at 3 months. Nilutamide …
Number of citations: 194 www.sciencedirect.com
W Kassouf, S Tanguay, AG Aprikian - The Journal of urology, 2003 - Elsevier
PURPOSE: We investigate the prostate specific antigen (PSA) response rate with nilutamide as a second line hormonal agent in patients with advanced prostate cancer in whom …
Number of citations: 154 www.sciencedirect.com
A Desai, WM Stadler, NJ Vogelzang - Urology, 2001 - Elsevier
… with single-agent nilutamide after progression during flutamide and/or … nilutamide in this clinical situation and to generate hypotheses for a possible prospective clinical trial of nilutamide …
Number of citations: 54 www.sciencedirect.com
RA Janknegt, CC Abbou, R Bartoletti… - The Journal of …, 1993 - Elsevier
… of 2 groups receiving nilutamide (225 patients) or placebo (232). Nilutamide and placebo were … Progression-free survival was significantly longer in the nilutamide group (median time to …
Number of citations: 270 www.sciencedirect.com
O Payen, S Top, A Vessières, E Brulé… - Journal of medicinal …, 2008 - ACS Publications
… nilutamide—a topic that has not been previously investigated. We postulated that the antiandrogenic effect of nilutamide … was anchored to the NH of nilutamide it increased the affinity of …
Number of citations: 114 pubs.acs.org
AO Surov, AP Voronin, KV Drozd… - Physical Chemistry …, 2021 - pubs.rsc.org
… The polymorphic behaviour of nilutamide was initially … and thermodynamic study of nilutamide polymorphs, one of … stability relationship between the nilutamide polymorphs. In addition, …
Number of citations: 12 pubs.rsc.org
AU Decensi, F Boccardo, D Guarneri, N Positano… - The Journal of …, 1991 - Elsevier
A total of 26 previously untreated patients with metastatic carcinoma of the prostate received the pure nonsteroidal antiandrogen nilutamide as a single agent. Objective response rate …
Number of citations: 112 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.